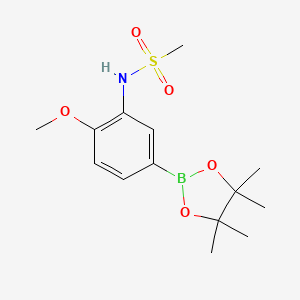

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Vue d'ensemble

Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves nucleophilic and amidation reactions. One common method includes the reaction of 2-methoxy-5-bromophenylmethanesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The borate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, aldehydes, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

Recent studies have highlighted the compound's role as a selective inhibitor of PRMT5, an enzyme implicated in various cancers. PRMT5 inhibition can selectively induce apoptosis in cancer cells with homozygous deletion of the MTAP gene. The compound demonstrates significant cellular activity and permeability, making it a candidate for further development in oncology.

Case Study: PRMT5 Inhibition

In a study assessing the efficacy of PRMT5 inhibitors, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide was shown to significantly inhibit cell growth in MTAP-deficient HAP1 cells. The mechanism involved the disruption of methylation processes critical for cell survival.

Anticancer Properties

The compound has been explored for its anticancer properties beyond PRMT5 inhibition. Its ability to penetrate the blood-brain barrier makes it particularly interesting for treating central nervous system tumors.

Table: Anticancer Activity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-Methoxy-5-(4,4,5,5-tetramethyl... | HAP1 MTAP-deficient | 0.25 | PRMT5 Inhibition |

| N-(2-Methoxy-5-(4,4,5,5-tetramethyl... | U87MG (Glioblastoma) | 0.15 | Induction of Apoptosis |

Enzyme Modulation

This compound also exhibits potential as an enzyme modulator in metabolic pathways involving sulfonamides. Its structural characteristics allow it to interact favorably with various biological targets.

Case Study: Enzyme Interaction

In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic syndromes by altering substrate binding affinities.

Mécanisme D'action

The mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the sulfonamide group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a methanesulfonamide group.

Uniqueness

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is unique due to the presence of both borate and sulfonamide groups, which confer distinct reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Activité Biologique

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : CHBNOS

- Molecular Weight : 241.115 g/mol

- CAS Number : 1312765-17-5

The compound exhibits biological activity primarily through its interaction with specific enzymes and pathways. Notably, it has been studied for its inhibitory effects on various targets:

- Inhibition of RNA-dependent RNA polymerase (NS5B) :

- Cytotoxicity Studies :

- Inhibition of Cytochrome P450 Isoforms :

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Observed Value |

|---|---|---|

| NS5B Inhibition | Viral replication | EC nM |

| Cytotoxicity in HT-22 Cells | Cell viability | No significant decrease at 10 µM |

| CYP3A4 Inhibition | Drug metabolism | IC µM |

Case Studies

- HCV Inhibition Study :

- Pharmacokinetic Evaluation :

- Safety and Toxicology :

Propriétés

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-12(19-5)11(9-10)16-22(6,17)18/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSTWDFNWRRIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682345 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-27-6 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.